molecular formula C6H13BrN2O2S B13785187 Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide CAS No. 97313-68-3

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide

Cat. No.: B13785187
CAS No.: 97313-68-3
M. Wt: 257.15 g/mol
InChI Key: WCTYVXLDHFSCSW-UHFFFAOYSA-N
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Description

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is a hydrobromide salt of a thioester derivative containing both a thioacetate group and a 2-aminoacetamidoethyl moiety. The compound’s molecular framework includes a reactive thioester (S-CO-) group, enabling nucleophilic substitution, and a primary amine group (-NH₂) that facilitates participation in condensation or coordination reactions. Its hydrobromide salt form enhances stability and solubility in polar solvents, making it suitable for synthetic applications in organic chemistry and pharmaceutical research .

Properties

CAS No.

97313-68-3

Molecular Formula

C6H13BrN2O2S

Molecular Weight

257.15 g/mol

IUPAC Name

2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide

InChI

InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H

InChI Key

WCTYVXLDHFSCSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC[NH2+]C(=O)CN.[Br-]

Related CAS

97314-05-1 (Parent)

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Thioacetic Acid Derivatives

The synthesis of thioacetic acid derivatives, including the target compound, generally involves:

  • Formation of thioacetic acid or its salts.
  • Subsequent esterification or amidation reactions to introduce the aminoacetamidoethyl ester functionality.
  • Salt formation with hydrobromic acid to yield the hydrobromide salt.

Preparation of Thioacetic Acid and Its Salts

A foundational step is the preparation of thioacetic acid or its metal/ammonium salts, which serve as key intermediates.

Method Summary:

  • Reaction of Ketene with Hydrogen Sulfide:
    Ketene reacts with hydrogen sulfide in the presence of a nitrogenous base or aqueous alkali metal hydrogen sulfide solution to form thioacetic acid. The reaction is typically conducted at low temperatures between -40°C and +60°C, preferably +10°C to -20°C, to control reactivity and yield.

  • Salt Formation:
    The thioacetic acid formed can be converted into its corresponding salts by reaction with ammonia or alkali/alkaline earth metal bases such as hydroxides, carbonates, alkoxides, and other bases of lithium, sodium, potassium, magnesium, calcium, aluminum, or titanium. This transformation can be performed in a one-pot procedure.

Step Reagents/Conditions Notes
1 Ketene + H2S + nitrogenous base Temperature: +10 to -20°C; Formation of thioacetic acid
2 Thioacetic acid + NH3 or metal base One-pot salt formation; bases include hydroxides, alkoxides

Synthesis of S-Thioesters via Thioacetic Acid

A key related synthetic approach involves the direct formation of S-thioesters from alcohols and thioacetic acid derivatives, which is relevant for preparing S-2-(2-aminoacetamido)ethyl ester derivatives.

Notable Protocol:

  • One-Pot Solvent-Less Reaction:
    Benzylic, allylic, and other alcohols can be converted to S-thioesters by reaction in neat thioacetic acid with tetrafluoroboric acid as a catalyst. This method proceeds through intermediate formation of esters like benzyl acetate and benzyl thionoacetate before yielding the final S-thioester product with high yields (up to 99%).

  • Kinetic and Mechanistic Insights:
    The reaction rate depends on the concentration of alcohol and tetrafluoroboric acid, with complex kinetics involving disproportionation of thioacetic acid to acetic acid and reactive sulfur species.

Parameter Observation
Catalyst Tetrafluoroboric acid (HBF4)
Reaction medium Neat thioacetic acid (solvent-less)
Temperature Ambient conditions
Yield Up to 99% for various alcohol substrates
Mechanism Intermediate esters formed prior to S-thioester

Specific Preparation of Thioacetic Acid S-2-(2-aminoacetamido)ethyl Ester Hydrobromide

While direct literature on this exact compound is limited, the preparation can be inferred by combining the above methods with aminoacetamidoethyl ester formation and hydrobromide salt isolation.

Proposed Synthetic Route:

  • Synthesis of 2-(2-aminoacetamido)ethyl Ester Intermediate:
    The aminoacetamidoethyl ester moiety can be synthesized via coupling reactions involving amino acids or protected amino derivatives using carbodiimide-mediated amidation or esterification under controlled conditions (e.g., use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in DMF at elevated temperatures).

  • Thioester Formation:
    The ester intermediate can be reacted with thioacetic acid or its activated derivatives under acidic or catalytic conditions to form the corresponding thioester linkage at the sulfur atom.

  • Hydrobromide Salt Formation:
    The free base thioester is treated with hydrobromic acid to precipitate the hydrobromide salt, which is isolated by filtration and drying.

Step Reagents/Conditions Outcome/Notes
1 Aminoacetamidoethyl ester synthesis (e.g., EDCI, HOBt in DMF, 100°C) Formation of ester intermediate
2 Reaction with thioacetic acid or activated thioacetate Formation of thioester linkage
3 Treatment with HBr (hydrobromic acid) Isolation of hydrobromide salt

Analytical and Purification Notes

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming purity and structure. For related compounds, purities of ~97% by HPLC have been reported.

  • Isolation:
    The hydrobromide salt typically precipitates as a crystalline solid upon acid treatment and can be washed with water and organic solvents like toluene to remove impurities.

  • Yield Considerations:
    Yields depend on reaction conditions but are generally moderate to high (50–99%) depending on the step and substrate.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Key Reagents Yield Range References
Thioacetic acid synthesis Ketene + H2S + nitrogenous base, 10 to -20°C Ketene, H2S, nitrogenous base High (not specified)
Salt formation Reaction with ammonia or metal bases, one-pot NH3, NaOH, KOH, LiOH, etc. High (not specified)
S-thioester formation Neat thioacetic acid + alcohol + HBF4 catalyst Thioacetic acid, alcohol, HBF4 Up to 99%
Aminoacetamidoethyl ester synthesis Carbodiimide coupling in DMF, 100°C EDCI, HOBt, amino acid derivatives Moderate to high
Hydrobromide salt isolation Acid treatment with HBr, filtration Hydrobromic acid Moderate to high Inferred

Chemical Reactions Analysis

Hydrolysis Reactions

The thioester bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or thiols.

Acidic Hydrolysis

In the presence of HBr (from the hydrobromide salt), the thioester undergoes acid-catalyzed hydrolysis:
Reaction :

C H N O S HBr+H OH+CH COOH+HSCH CH NHCOCH NH HBr\text{C H N O S HBr}+\text{H O}\xrightarrow{\text{H}^+}\text{CH COOH}+\text{HSCH CH NHCOCH NH HBr}

This proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), the thioester cleaves to form a carboxylate:
Reaction :

C H N O S HBr+OHCH COO+HSCH CH NHCOCH NH HBr\text{C H N O S HBr}+\text{OH}^-\rightarrow \text{CH COO}^-+\text{HSCH CH NHCOCH NH HBr}

The reaction rate is enhanced compared to oxygen esters due to the better leaving-group ability of thiolate .

Aminolysis and Peptide Coupling

The thioester participates in aminolysis reactions, making it valuable in peptide synthesis.

Reaction with Primary Amines

In the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the thioester reacts with amines to form amides:
Reaction :

C H N O S HBr+RNH EDCRNHCOCH NHCH CH SH+CH COOH\text{C H N O S HBr}+\text{RNH }\xrightarrow{\text{EDC}}\text{RNHCOCH NHCH CH SH}+\text{CH COOH}

This method is compatible with sterically hindered amines and retains stereochemical integrity .

Transesterification

Thioesters exchange thiol groups under catalytic conditions:

Reaction with Thiophenol :

C H N O S HBr+PhSHPhSAc+HSCH CH NHCOCH NH HBr\text{C H N O S HBr}+\text{PhSH}\rightarrow \text{PhSAc}+\text{HSCH CH NHCOCH NH HBr}

This reaction is accelerated by DMAP (4-dimethylaminopyridine) and proceeds at room temperature .

Radical Reactions

The S-acetyl group participates in radical-mediated processes. Photocatalytic methods using disulfides generate acyl radicals, enabling C–S bond formation:

Example :

C H N O S HBr+RSSRhνRSC O CH +HSCH CH NHCOCH NH HBr\text{C H N O S HBr}+\text{RSSR}\xrightarrow{h\nu}\text{RSC O CH }+\text{HSCH CH NHCOCH NH HBr}

This method is scalable under continuous-flow conditions .

Reactivity with Azides

Thioesters react with organic azides to form amides via a proposed thiatriazoline intermediate:

Reaction :

C H N O S HBr+RN RCONHCH CH SH HBr++CH COH\text{C H N O S HBr}+\text{RN }\rightarrow \text{RCONHCH CH SH HBr}+\text{N }+\text{CH COH}

This pathway avoids amine intermediates and is effective in aqueous solvents .

Thermal Stability and Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition to release hydrogen sulfide (H₂S) and acetamide derivatives.

Scientific Research Applications

2.1. Drug Development

One of the primary applications of thioacetic acid derivatives is in drug development, particularly as intermediates in the synthesis of pharmaceuticals. The thioester functionality allows for the formation of peptide bonds, making it useful in synthesizing peptide-based drugs. For instance, research has shown that thioacetic acid derivatives can be utilized to create prodrugs that enhance bioavailability by modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .

2.2. Enzyme Inhibition

Thioacetic acid derivatives have been studied for their potential as enzyme inhibitors. For example, compounds containing thioester groups can interact with active sites on enzymes, leading to inhibition. This property is particularly relevant in the development of inhibitors for proteases and other enzymes involved in disease processes .

3.1. Polymer Chemistry

In material science, thioacetic acid derivatives are explored for their ability to modify polymer properties. The incorporation of thioacetyl groups into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that these modifications can lead to materials with improved performance in various applications, including coatings and adhesives .

3.2. Nanotechnology

Thioacetic acid derivatives are also being investigated for their role in nanotechnology, particularly in the synthesis of nanoparticles. The unique reactivity of thioacetyl groups allows for the functionalization of nanoparticles, which can be used in targeted drug delivery systems and as contrast agents in imaging techniques .

4.1. Synthesis of Peptide Analogues

A notable case study involves the synthesis of peptide analogues using thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide as a key intermediate. Researchers demonstrated that this compound could be effectively utilized to create cyclic peptides with enhanced biological activity compared to linear counterparts .

4.2. Development of Antiviral Agents

Another significant application was reported in the development of antiviral agents where thioacetic acid derivatives were used to create compounds that inhibit viral replication mechanisms. The study highlighted the efficacy of these compounds against specific viral strains, showcasing their potential as therapeutic agents .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Drug DevelopmentPeptide synthesisEnhanced bioavailability through prodrug formation
Enzyme InhibitionProtease inhibitorsEffective inhibition observed in vitro
Polymer ChemistryModification of polymer propertiesImproved thermal stability and mechanical strength
NanotechnologyFunctionalization of nanoparticlesEnhanced targeting capabilities for drug delivery
Antiviral AgentsInhibition of viral replicationSignificant efficacy against specific viral strains

Mechanism of Action

The mechanism of action of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The aminoacetyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Key Functional Groups Applications Reference
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide C₆H₁₂N₂O₂S·HBr 2-Aminoacetamidoethyl Thioester, Amide, Amine Intermediate for thiol synthesis, drug development Inferred from analogs
Thioacetic acid S-2-(4-aminobutyramido)ethyl ester hydrobromide C₈H₁₆N₂O₂S·HBr 4-Aminobutyramidoethyl Thioester, Amide, Amine Collision cross-section studies (CCS = 147.5–153.6 Ų for [M+H]+)
Thioacetic acid S-(2-aminoethyl) ester hydrochloride C₄H₁₀NOS·HCl 2-Aminoethyl Thioester, Amine Thiol synthesis, sulfur-containing frameworks
S-Ethylisothiourea hydrobromide C₃H₉N₂S·HBr Ethylisothiourea Thiourea, Amidine Pseudourea precursor, enzyme inhibition studies

Functional Group Reactivity

  • Thioester vs. Thiourea : The thioester group in thioacetic acid derivatives (e.g., C₆H₁₂N₂O₂S·HBr) undergoes nucleophilic attack at sulfur, enabling thiol release, while thiourea derivatives (e.g., S-ethylisothiourea hydrobromide) participate in tautomerization and metal coordination .
  • Amine vs. Amide: The primary amine in the target compound allows for Schiff base formation, whereas the amide group in 4-aminobutyramido derivatives (C₈H₁₆N₂O₂S·HBr) enhances hydrogen-bonding interactions, affecting solubility and crystallinity .

Physicochemical Properties

  • Collision Cross-Section (CCS): Thioacetic acid S-2-(4-aminobutyramido)ethyl ester hydrobromide exhibits a CCS of 147.5 Ų for [M+H]+, suggesting a compact conformation compared to bulkier analogs. The target compound’s shorter substituent (2-aminoacetamido vs. 4-aminobutyramido) may reduce CCS slightly due to decreased chain flexibility .
  • Solubility: Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides (e.g., thioacetic acid S-(2-aminoethyl) ester hydrochloride) due to bromide’s lower lattice energy .

Stability and Handling

  • Thermal Stability : Thioesters are prone to thermal decomposition, necessitating storage at low temperatures. The hydrobromide salt form improves stability compared to free-base analogs .

Biological Activity

Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₁₁BrN₃O₂S
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 1420-88-8

The structure consists of a thioacetic acid moiety linked to an aminoacetamidoethyl group, which may contribute to its biological activity through various biochemical interactions.

Thioacetic acid derivatives often exhibit biological activities due to their ability to interact with various cellular targets. The specific mechanisms of action for S-2-(2-aminoacetamido)ethyl ester hydrobromide may include:

  • Enzyme Inhibition : Compounds in this class can act as inhibitors for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : They may interact with receptors involved in signaling pathways, altering physiological responses.
  • Antimicrobial Activity : Some thioesters have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

Research has identified several biological activities associated with thioacetic acid derivatives:

Activity TypeObservationsReferences
AntimicrobialExhibited activity against various bacterial strains, indicating potential use as an antibiotic.
CytotoxicityShowed selective cytotoxic effects on cancer cell lines, suggesting utility in cancer therapy.
Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of thioacetic acid derivatives, including S-2-(2-aminoacetamido)ethyl ester hydrobromide, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity in Cancer Research :
    Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations resulted in dose-dependent cell death, highlighting its potential role in cancer treatment strategies.
  • Enzyme Interaction Studies :
    Research into the inhibition of acetylcholinesterase by thioacetic acid derivatives revealed that S-2-(2-aminoacetamido)ethyl ester hydrobromide could effectively inhibit enzyme activity, suggesting applications in neurodegenerative disease management.

Q & A

Basic: What synthetic methodologies are recommended for preparing thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide?

Answer:
The synthesis involves sequential steps:

Thioester formation : React thioacetic acid with 2-(2-aminoacetamido)ethanol using a coupling agent like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Salt formation : Treat the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

Purification : Recrystallize from ethanol/diethyl ether to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Key considerations : Moisture sensitivity of the thioester group necessitates inert atmosphere conditions. Intermediate characterization by 1H^1H-NMR (e.g., δ 1.8–2.0 ppm for acetamide CH3_3) is critical .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy :
    • 1H^1H-NMR: Identify ethylenic protons (δ 3.5–4.0 ppm for S-CH2_2-CH2_2-N) and acetamide NH2_2 (δ 6.5–7.0 ppm, broad).
    • 13C^{13}C-NMR: Confirm thioester carbonyl (δ 190–200 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ or [M+Na]+^+.
  • X-ray crystallography (if crystals form): Resolve bond lengths (e.g., C-S bond ~1.7 Å) and salt interactions using SHELX software .

Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl thiooxamate in ) .

Advanced: How does the thioester moiety influence the compound’s reactivity compared to oxygen-based esters?

Answer:
Thioesters exhibit distinct reactivity due to:

  • Electrophilicity : Lower resonance stabilization increases susceptibility to nucleophilic attack (e.g., by amines or thiols).
  • Hydrolysis kinetics : Conduct pH-dependent stability studies (e.g., 0.1 M PBS buffers, pH 2–12) monitored by HPLC. Thioesters degrade faster in alkaline conditions (t1/2_{1/2} <1 hr at pH 12) .
  • Computational insights : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare transition-state energies for hydrolysis vs. oxygen esters. Sulfur’s larger atomic radius reduces steric hindrance but increases electron delocalization .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Systematically investigate variables via Design of Experiments (DoE) :

  • Factors : Solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1.1–2.0 eq. coupling agent).
  • Response optimization : Use ANOVA to identify critical parameters. For example, excess HBr (1.5 eq.) may improve salt precipitation efficiency .
  • Reproducibility : Cross-validate with independent labs using standardized protocols (e.g., USP guidelines in ) .

Case study : Discrepancies in thioester yields (40–75%) may arise from trace moisture; Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .

Basic: What precautions are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors (HBr is corrosive; , H314) .
  • Storage : Airtight container with desiccant (silica gel) at –20°C to prevent thioester hydrolysis .

Emergency protocols : Immediate rinsing with water for skin/eye exposure (per , P260) .

Advanced: What strategies enable the study of this compound’s interactions with biomolecular targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetyltransferase enzymes) on a sensor chip to measure binding kinetics (kon_{on}/koff_{off}).
  • Molecular docking : Use AutoDock Vina to predict binding poses, leveraging sulfur’s polarizability for hydrophobic/π interactions .
  • In vitro assays : Test inhibitory activity against bacterial acetyltransferases (IC50_{50} determination via fluorometric assays) .

Validation : Cross-reference with structurally similar compounds (e.g., 2-acetamido-2-cyclohexylacetic acid in ) .

Basic: Which spectroscopic techniques confirm the ester linkage in the molecule?

Answer:

  • IR spectroscopy : Thioester C=S stretch (1200–1050 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) .
  • 1H^1H-NMR : Ethylenic protons adjacent to sulfur (δ 2.8–3.2 ppm, triplet) .
  • HSQC/HMBC : Correlate S-CH2_2 protons with carbonyl carbons to confirm connectivity .

Pitfalls : Overlapping signals with acetamide protons require 2D NMR for resolution.

Advanced: How can computational methods enhance understanding of this compound’s stability and degradation pathways?

Answer:

  • Molecular dynamics (MD) simulations : Simulate solvation in water/ethanol to identify hydrolysis-prone regions (e.g., sulfur’s solvation shell).
  • Reactivity prediction : Apply Frontier Molecular Orbital (FMO) theory to assess nucleophilic attack susceptibility at the thioester carbonyl .
  • Degradation products : Use LC-MS/MS to identify byproducts (e.g., acetic acid and 2-(2-aminoacetamido)ethanethiol) and validate via in silico fragmentation tools (e.g., CFM-ID) .

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